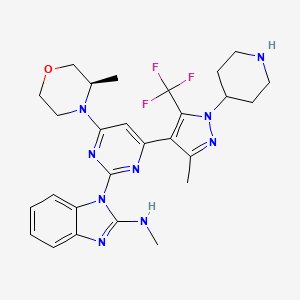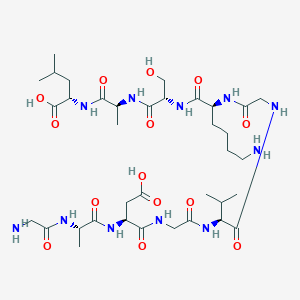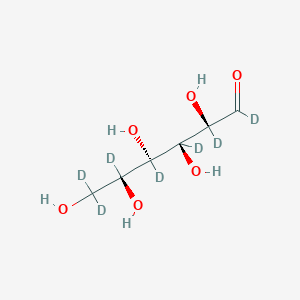
D-mannose-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-mannose-d7 is a deuterium-labeled form of D-mannose, a naturally occurring monosaccharide. D-mannose is an epimer of glucose at the C-2 position and is found in various fruits and plants. It plays a significant role in human metabolism, particularly in the glycosylation of specific proteins. The deuterium labeling in this compound makes it a valuable compound for scientific research, especially in metabolic studies and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
D-mannose-d7 can be synthesized through various methods, including chemical synthesis and enzymatic conversion. One common method involves the isomerization of D-fructose using D-lyxose isomerase or D-mannose isomerase. These enzymes catalyze the conversion of D-fructose to D-mannose under specific reaction conditions, such as pH and temperature .
Industrial Production Methods
Industrial production of this compound often involves the extraction of D-mannose from biomass raw materials like coffee grounds, konjac flour, and acai berry. The extracted D-mannose is then subjected to deuterium exchange reactions to produce this compound. This method is considered environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
D-mannose-d7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like nitric acid or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions include D-mannitol, D-gluconic acid, and various glycosylated derivatives. These products have significant applications in the food, pharmaceutical, and cosmetic industries .
Wissenschaftliche Forschungsanwendungen
D-mannose-d7 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand carbohydrate metabolism.
Biology: Helps in studying glycosylation processes in cells and tissues.
Industry: Used in the production of immunostimulatory agents, anti-tumor agents, and vitamins.
Wirkmechanismus
D-mannose-d7 exerts its effects primarily by inhibiting the adhesion of bacteria to the urothelium. This mechanism involves the binding of D-mannose to the FimH adhesin on the bacterial surface, preventing the bacteria from attaching to the urinary tract lining. This anti-adhesive effect is not considered pharmacological but rather a physical barrier that helps in the prevention of urinary tract infections .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-glucose: An epimer of D-mannose at the C-2 position.
D-fructose: Can be isomerized to produce D-mannose.
D-mannitol: A reduction product of D-mannose.
Uniqueness
D-mannose-d7 is unique due to its deuterium labeling, which makes it an excellent tracer for metabolic studies. Unlike its non-labeled counterparts, this compound provides more precise data in research applications, particularly in drug development and metabolic pathway analysis .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-1,2,3,4,5,6,6-heptadeuterio-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i1D,2D2,3D,4D,5D,6D |
InChI-Schlüssel |
GZCGUPFRVQAUEE-TUWMFXLCSA-N |
Isomerische SMILES |
[2H]C(=O)[C@]([2H])([C@]([2H])([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


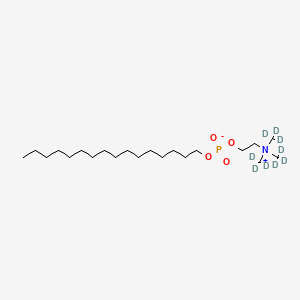
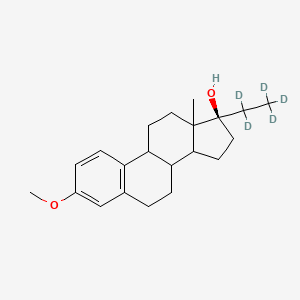
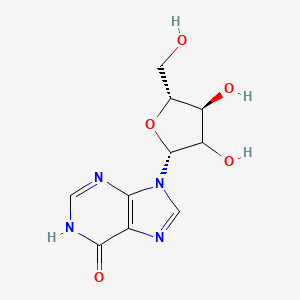
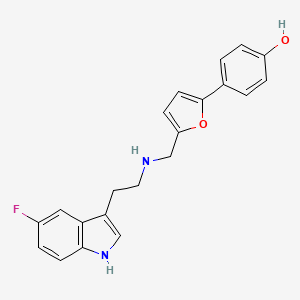
![(2R,14R,17S)-9,14-dimethoxy-1,5,19-triazaheptacyclo[15.11.0.02,14.04,12.06,11.018,26.020,25]octacosa-4(12),6(11),7,9,18(26),20,22,24-octaene](/img/structure/B12407265.png)
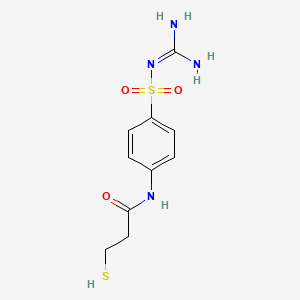
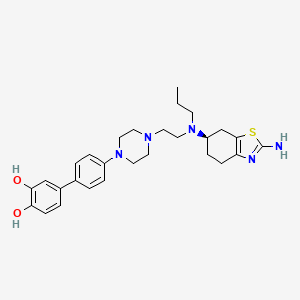
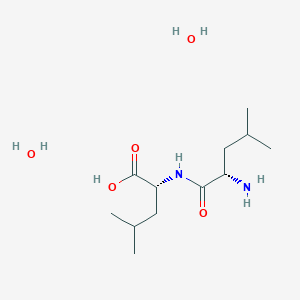
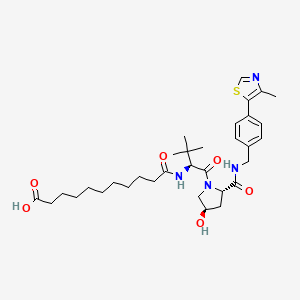
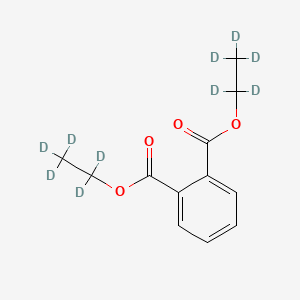
![N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12407290.png)

